

1-(4-Hydroxyphenyl)-2-methoxyethan-1-one chemical properties

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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

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An In-depth Technical Guide to **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one**

Abstract

1-(4-Hydroxyphenyl)-2-methoxyethan-1-one, also known as 2-Methoxy-4'-hydroxyacetophenone, is an organic compound of interest in various scientific fields. Structurally, it is an acetophenone derivative characterized by a para-substituted hydroxyl group and an alpha-substituted methoxy group.[1] These functional groups contribute to its potential as an antioxidant and its utility as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and a summary of its known characteristics, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-(4-Hydroxyphenyl)-2-methoxyethan-1-one is a tan solid under standard conditions.[2] Its core structure consists of a phenyl ring functionalized with a ketone, a hydroxyl group, and a methoxy group, which influence its chemical behavior and solubility.[1]

Identifiers and Descriptors

Identifier/Descriptor	Value	Reference
IUPAC Name	1-(4-hydroxyphenyl)-2-methoxyethanone	[3][4]
CAS Number	32136-81-5	[5][6]
Molecular Formula	C ₉ H ₁₀ O ₃	[5][6]
SMILES	COCC(=O)C1=CC=C(C=C1)O	[3]
InChIKey	HUXGFSJRCMJQAK-UHFFFAOYSA-N	[3]
Synonyms	2-Methoxy-4'-hydroxyacetophenone, 4-Hydroxy- α -methoxyacetophenone, Ethanone, 1-(4-hydroxyphenyl)-2-methoxy-	[1][7]

Physicochemical Data

Property	Value	Reference
Molecular Weight	166.17 g/mol	[3][7]
Exact Mass	166.062994177 Da	[3][7]
Melting Point	128-130 °C (recrystallized from Benzene)	[5][6][7]
Boiling Point	315.6 ± 22.0 °C at 760 mmHg (Predicted)	[5][7]
Density	1.168 ± 0.06 g/cm ³ (Predicted)	[7][8]
Flash Point	128.9 °C	[5][7]
pKa	7.84 ± 0.15 (Predicted)	[7]
LogP (XLogP3)	1.4	[7]
Topological Polar Surface Area	46.5 Å ²	[3]
Hydrogen Bond Donor Count	1	[7]
Hydrogen Bond Acceptor Count	3	[7]
Rotatable Bond Count	3	[7]

Spectral Information

Spectral data are crucial for the structural elucidation and confirmation of **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one**.

- ¹³C NMR Spectra: Data available through spectral databases confirm the carbon skeleton of the molecule.[3]
- Infrared (IR) Spectra: FTIR spectra, typically acquired using a KBr-pellet technique, are available and provide information about the compound's functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.[3]

- Mass Spectrometry: Mass spectral data are available for determining the molecular weight and fragmentation pattern of the compound.[\[3\]](#)

Experimental Protocols

The synthesis of **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one** can be achieved through several routes. The following protocols are based on established chemical literature.[\[2\]](#)

Synthesis from 2-Bromo-1-(4-hydroxyphenyl)acetophenone

This method involves the nucleophilic substitution of bromide with a methoxide group.

Materials:

- 2-Bromo-1-(4-hydroxyphenyl)acetophenone (1.0 eq)
- Methanol (as solvent and reagent source)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Hydrochloric Acid (HCl) or other suitable acid for pH adjustment

Procedure:

- Dissolve 2.0 g of 2-bromo-1-(4-hydroxyphenyl)acetophenone in 11 g of methanol in a round-bottom flask equipped with a magnetic stirrer.[\[2\]](#)
- Prepare a saturated solution of sodium hydroxide in methanol (e.g., 1 g NaOH in 4.2 mL methanol).[\[2\]](#)
- Slowly add the methanolic NaOH solution dropwise to the solution of the bromo-ketone at room temperature.[\[2\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, pour the reaction mixture into 30 g of ice water.[\[2\]](#)
- Adjust the pH of the aqueous mixture to 6 using a suitable acid, which will cause the product to precipitate.[\[2\]](#)
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold water and dry it under a vacuum.
- The resulting yellowish-green product can be further purified by recrystallization from a suitable solvent like benzene to yield tan crystals.[\[2\]](#)[\[7\]](#) The yield is approximately 85%.[\[2\]](#)

Synthesis via Catalytic Debenzylation

This method is suitable if starting from a benzyl-protected precursor.

Materials:

- 1-(4-Benzyloxyphenyl)-2-methoxyethanone (1.0 eq)
- Methanol (as solvent)
- 5% Palladium on Carbon (Pd/C) catalyst
- Hydrogen (H₂) gas

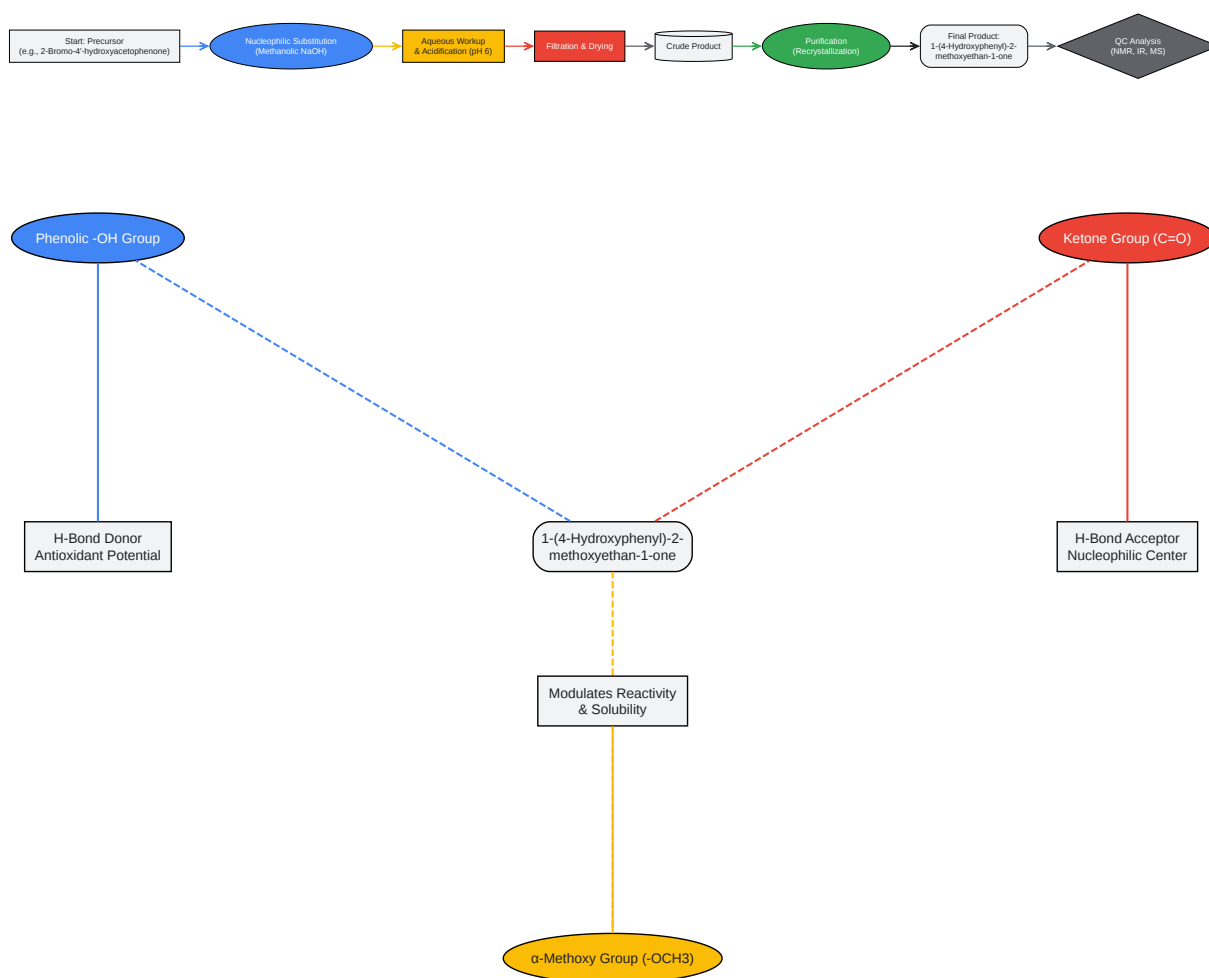
Procedure:

- Dissolve 1-(4-benzyloxyphenyl)-2-methoxyethanone in methanol in a hydrogenation vessel.[\[2\]](#)
- Add a catalytic amount of 5% Pd/C to the solution.[\[2\]](#)
- Pressurize the vessel with hydrogen gas (e.g., 5 bars).[\[2\]](#)
- Stir the reaction mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases.[\[2\]](#)
- Monitor the reaction by TLC to confirm the removal of the benzyl protecting group.

- Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with methanol.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography or recrystallization to obtain **1-(4-hydroxyphenyl)-2-methoxyethan-1-one** in high purity (reported yield of 81%).^[2]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one**.



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